molecular formula C16H18N2O B7466352 (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone

(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone

Cat. No. B7466352
M. Wt: 254.33 g/mol
InChI Key: DWNSBAXVKHPHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone, also known as DMQX, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a critical role in many physiological processes, including learning and memory. DMQX has been widely used in scientific research to study the role of the NMDA receptor in various biological systems.

Mechanism of Action

(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone acts as a competitive antagonist of the NMDA receptor, binding to the receptor and blocking the activity of glutamate, the primary neurotransmitter that activates the receptor. By blocking the activity of the NMDA receptor, this compound can modulate synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of the NMDA receptor in a dose-dependent manner, blocking the activity of the receptor at high concentrations. This compound has also been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and acetylcholine. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone in lab experiments is its potency and selectivity as an NMDA receptor antagonist. This allows researchers to study the role of the NMDA receptor in various biological systems with a high degree of specificity. However, one limitation of using this compound is its potential toxicity at high concentrations. Researchers must be careful to use appropriate dosages and monitor for potential side effects.

Future Directions

There are many potential future directions for research involving (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone. One area of interest is the role of the NMDA receptor in neurological disorders, including epilepsy, stroke, and Alzheimer's disease. This compound may be a useful tool for studying the underlying mechanisms of these disorders and developing new treatments. Another area of interest is the role of the NMDA receptor in synaptic plasticity and learning. This compound may be a useful tool for studying the molecular mechanisms underlying these processes and developing new therapies for cognitive disorders. Finally, this compound may be useful in developing new drugs that target the NMDA receptor for therapeutic purposes.

Synthesis Methods

(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 2,6-dimethyl-4-quinolinecarboxaldehyde, which is then reacted with pyrrolidine to form (2,6-dimethyl-4-quinolyl)(1-pyrrolidinyl)methanol. This intermediate is then oxidized to form this compound.

Scientific Research Applications

(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone has been used extensively in scientific research to study the role of the NMDA receptor in various biological systems. It has been shown to be a potent and selective antagonist of the NMDA receptor, blocking the activity of the receptor in a dose-dependent manner. This compound has been used to study the role of the NMDA receptor in synaptic plasticity, learning, and memory. It has also been used to study the role of the NMDA receptor in various neurological disorders, including epilepsy, stroke, and Alzheimer's disease.

properties

IUPAC Name

(2,6-dimethylquinolin-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-11-5-6-15-13(9-11)14(10-12(2)17-15)16(19)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNSBAXVKHPHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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